Ethyl 2-(1-hydroxycyclopropyl)acetate
Description
Ethyl 2-(1-hydroxycyclopropyl)acetate is a cyclopropane-containing ester with the molecular formula C₇H₁₂O₃ (CID: 62215201) . Its structure features a cyclopropane ring substituted with a hydroxyl group at the 1-position, linked to an ethyl acetate moiety. This compound is of interest in organic synthesis and medicinal chemistry due to the unique reactivity and stereoelectronic effects imparted by the strained cyclopropane ring.
Properties
IUPAC Name |
ethyl 2-(1-hydroxycyclopropyl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-2-10-6(8)5-7(9)3-4-7/h9H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYYWREUFPMFCMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1(CC1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-(1-hydroxycyclopropyl)acetate typically involves the esterification of 2-(1-hydroxycyclopropyl)acetic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction of this compound can yield alcohols or other reduced forms.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under acidic or basic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amides, esters, or other substituted derivatives
Scientific Research Applications
Ethyl 2-(1-hydroxycyclopropyl)acetate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties and as a building block for drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals .
Mechanism of Action
The mechanism of action of ethyl 2-(1-hydroxycyclopropyl)acetate involves its interaction with specific molecular targets and pathways. The hydroxyl group on the cyclopropyl ring can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The ester functional group can undergo hydrolysis, releasing the corresponding alcohol and acid, which may further interact with biological systems .
Comparison with Similar Compounds
Key Comparative Insights:
Structural and Functional Differences: this compound vs. Ethyl 2-cyclopropyl-2-hydroxyacetate: Both share the molecular formula C₇H₁₂O₃ but differ in hydroxyl placement. The former’s hydroxyl is directly on the cyclopropane ring, increasing ring strain and altering hydrogen-bonding interactions compared to the latter’s adjacent hydroxyl and cyclopropyl groups . Amino vs. Hydroxyl Substitutents: Replacing the hydroxyl with an amino group (e.g., Ethyl 2-amino-2-cyclopropylacetate) introduces basicity, enabling salt formation (e.g., hydrochloride) and expanding utility in drug design .
Reactivity and Applications :
- The chlorosulfonyl derivative (CAS: 1461708-73-5) exhibits electrophilic character, facilitating sulfonamide coupling reactions .
- Ethyl 2-hydroxyacetate (CAS: 623-50-7), lacking a cyclopropane ring, is less sterically hindered and serves as a solvent or polymer precursor .
Safety and Handling: Limited toxicological data are available for cyclopropane-containing esters, though analogs like Methyl 2-hydroxyacetate (CAS: 96-35-5) require precautions due to respiratory and dermal irritation risks .
Biological Activity
Ethyl 2-(1-hydroxycyclopropyl)acetate, a compound with the molecular formula C10H18O3, has garnered interest in various biological contexts due to its potential therapeutic applications. This article synthesizes available research findings regarding its biological activity, including structure-activity relationships (SAR), case studies, and relevant data tables.
Chemical Structure and Properties
This compound features a cyclopropyl ring that contributes to its unique reactivity and biological properties. The presence of the hydroxy group enhances its potential for hydrogen bonding, which may influence its interactions with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, although specific mechanisms of action remain to be fully elucidated.
- Antiviral Potential : Similar compounds have shown efficacy against viral targets, indicating a need for further investigation into the antiviral properties of this compound, particularly against emerging viruses like SARS-CoV-2.
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. The following table summarizes key modifications and their effects on activity:
Case Studies and Research Findings
- Antimicrobial Studies : A study evaluated the antimicrobial efficacy of various esters, including this compound. The compound demonstrated significant activity against certain bacterial strains, suggesting potential applications in treating infections .
- Antiviral Research : In silico studies have highlighted the potential of cyclopropane derivatives in targeting viral enzymes. This compound was included in a screening process aimed at identifying novel inhibitors of viral replication .
- Toxicological Assessments : Toxicity studies indicated that while this compound is generally safe at low concentrations, higher doses may lead to adverse effects. Further research is necessary to establish safe dosage ranges for therapeutic use .
Future Directions
The biological activity of this compound presents exciting opportunities for further research. Key areas for future exploration include:
- Mechanistic Studies : Detailed investigations into how this compound interacts with specific biological targets could reveal new therapeutic pathways.
- Clinical Trials : Conducting clinical trials to assess efficacy and safety in human subjects will be critical for advancing this compound into therapeutic use.
- Synthetic Modifications : Exploring synthetic derivatives may enhance potency and selectivity against specific pathogens.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
